Temporin-B

Intracellular infection Keratinocyte MRSA

Temporin B (TB; CAS 188713-70-4) is a 13‑residue, C‑terminally amidated antimicrobial peptide (LLPIVGNLLKSLL‑NH₂; MW 1391.78 Da) first isolated from the granular gland secretions of the European red frog *Rana temporaria*. It belongs to the temporin family, one of the largest amphibian AMP families, defined by short (8–17 amino acid), mildly cationic (+0.9 to +3 at neutral pH) peptides that fold into amphipathic α‑helices upon membrane contact.

Molecular Formula
Molecular Weight
Cat. No. B1575751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin-B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin-B (TB) Peptide for Research Procurement: Origin, Primary Structure, and Core Antimicrobial Profile


Temporin B (TB; CAS 188713-70-4) is a 13‑residue, C‑terminally amidated antimicrobial peptide (LLPIVGNLLKSLL‑NH₂; MW 1391.78 Da) first isolated from the granular gland secretions of the European red frog *Rana temporaria* [1]. It belongs to the temporin family, one of the largest amphibian AMP families, defined by short (8–17 amino acid), mildly cationic (+0.9 to +3 at neutral pH) peptides that fold into amphipathic α‑helices upon membrane contact [2]. Native TB is preferentially active against Gram‑positive bacteria including methicillin‑resistant *Staphylococcus aureus* (MRSA), while also exhibiting leishmanicidal activity at micromolar concentrations [1][3].

Origin
Natural amphibian antimicrobial peptide from Rana temporaria
Primary Spectrum
Gram‑positive screening; MRSA strain context
Additional Screening
Leishmanicidal and antiviral (HSV‑1) research context

Why Temporin‑B Cannot Be Swapped with Temporin‑A, Temporin‑L, or Other In‑Class Amphibian AMPs


Although Temporin B, Temporin A (TA), and Temporin L (TL) all belong to the *Rana temporaria* temporin family, they display marked and functionally decisive differences in antimicrobial spectrum, haemolytic liability, antiviral capacity, and intracellular killing potency. TB is essentially non‑haemolytic up to 32 µM, whereas TL is strongly haemolytic at comparable concentrations [1][2]. TB kills intracellular S. aureus within keratinocytes far more efficiently than TA (80 % vs. a weaker effect) [3]. Even single‑residue substitutions in the TB scaffold can abolish or invert Gram‑positive vs. Gram‑negative selectivity, demonstrating that the primary sequence—not merely the temporin fold—dictates biological outcome [4]. A generic “temporin” selection therefore risks purchasing a molecule with a completely different safety and efficacy profile.

Haemolytic profile mismatch
Temporin L is strongly haemolytic at low µM, whereas Temporin B remains essentially non‑haemolytic up to 32 µM. Generic temporin selection may introduce unwanted membrane activity.
Intracellular killing capacity differs
Temporin A clears intracellular S. aureus far less efficiently than Temporin B in keratinocyte models. A substitution based solely on family membership risks losing this functional differentiation.
Single‑residue sensitivity
Minor sequence alterations in Temporin B can invert Gram‑positive vs. Gram‑negative selectivity. Procurement of a similar‑looking analogue may deliver a completely different biological outcome.

Temporin‑B Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data


Intracellular Killing of *Staphylococcus aureus* in Keratinocytes: Temporin B vs. Temporin A

In a head‑to‑head comparison using HaCaT keratinocytes infected with *S. aureus*, Temporin B (16 µM) achieved 80 % killing of the ATCC strain and 40 % killing of a multidrug‑resistant clinical isolate, whereas Temporin A displayed only a “weaker effect” under identical conditions [1]. This demonstrates TB’s superior ability to clear internalized bacteria that are shielded from conventional antibiotics.

Intracellular S. aureus killing
Head‑to‑head
TB: 80 % ATCC, 40 % MDR at 16 µM
TA: weaker effect
Supports intracellular infection model endpoint review
HaCaT keratinocyte monolayer; 24 h exposure
Intracellular infection Keratinocyte MRSA

Anti‑HSV‑1 Activity: Temporin B Demonstrates Potent Virucidal and Multi‑Stage Inhibition

TB is the first temporin for which robust in vitro anti‑HSV‑1 activity has been demonstrated. Pre‑incubation of HSV‑1 with 20 µg mL⁻¹ TB produced a 5‑log reduction in virus titre; the peptide’s IC₅₀ was 2.507 µg mL⁻¹ (95 % CI = 2.325–2.703) with a selectivity index (CC₅₀/IC₅₀) of 36 [1]. TB also inhibited viral attachment, entry, and post‑entry phases, reducing cell‑to‑cell spread by ~50 % [1]. No comparable antiviral data exist for the more haemolytic Temporin L.

Anti‑HSV‑1 activity
Class‑level inference
IC₅₀ 2.507 µg mL⁻¹; SI = 36; 5‑log reduction at 20 µg mL⁻¹
Supports antiviral screening context
Vero cell plaque assay; acyclovir comparator differs in mechanism
Antiviral peptide HSV-1 Virucidal

In Vivo Synergy with Temporin A: 100 % Survival in Murine Sepsis Models

The synthetic Temporin B analogue TB‑YK, when co‑administered with Temporin A (3.4 mg kg⁻¹ TA + 1.6 mg kg⁻¹ TB‑YK), rescued 100 % of mice challenged with a lethal dose of either Gram‑positive or Gram‑negative bacteria. When the same combination was given one week after a sub‑lethal infection, it sterilised 100 % of animals within 3–6 days [1]. Neither peptide alone achieved this level of protection, establishing a synergistic pharmacodynamic interaction.

In vivo synergy (TB‑YK + TA)
Head‑to‑head
Combination: 100 % survival, 100 % sterilization
Monotherapy: inferior rescue
Supports synergistic anti‑infective study endpoints
Mouse sepsis model; 3.4 + 1.6 mg kg⁻¹; delayed treatment
Synergy In vivo efficacy Sepsis model

Gram‑Negative vs. Gram‑Positive Selectivity Switch: Native Temporin B vs. Engineered Analogues

Native TB is active against Gram‑positive bacteria but virtually inactive against Gram‑negative species. A single Gly6→Ala substitution plus N‑terminal Lys‑Lys addition (creating TB_KKG6A) produced a 4‑fold improvement in potency against *Escherichia coli* NCTC 12923 (MIC 16 µg mL⁻¹ vs. TB 64 µg mL⁻¹), while simultaneously abolishing activity against all Gram‑positive isolates tested [1][2]. Conversely, the L1FK analogue retained Gram‑positive activity and gained broad Gram‑negative potency, including against *Klebsiella pneumoniae* (MIC 32 µg mL⁻¹ in TSB) [1]. This demonstrates that the TB scaffold can be tuned to diametrically opposed selectivity profiles through minimal sequence engineering.

Spectrum selectivity switch
Head‑to‑head
TB: E. coli MIC 64, S. aureus 16 µg mL⁻¹
TB_KKG6A: E. coli 16, S. aureus >128
TB_L1FK: K. pneumoniae 32 µg mL⁻¹
Sequence‑engineering SAR context
Broth microdilution MHB/TSB; 37 °C, 18 h
Structure-activity relationship Gram-negative bacteria Analog comparison

Keratinocyte Migration (Wound Healing) Speed: Temporin A vs. Temporin B

Both Temporin A and Temporin B promote closure of a wound field in HaCaT keratinocyte monolayers, but their migration speeds differ quantitatively. Temporin A induced a front‑speed migration of 19 µm h⁻¹, whereas Temporin B induced 12 µm h⁻¹ [1]. TB’s migration effect was mediated through the EGFR signalling pathway and was inhibited by mitomycin C, confirming a proliferative component [1].

Keratinocyte migration speed
Head‑to‑head
TA: 19 µm h⁻¹
TB: 12 µm h⁻¹
Supports wound closure assay interpretation
HaCaT scratch assay; EGFR pathway involvement
Wound healing Keratinocyte migration Immunomodulation

Temporin‑B: Recommended Procurement and Experimental Application Scenarios Based on Quantitative Evidence


Intracellular *S. aureus* Clearance Models in Skin Infection Research

TB should be prioritised for experimental models of intracellular *S. aureus* infection in keratinocytes, where its ability to kill both ATCC (80 %) and MDR (40 %) strains at 16 µM surpasses that of Temporin A [1]. This scenario is relevant for studying recalcitrant skin and soft‑tissue infections where bacteria evade extracellular antibiotics.

Topical Anti‑Herpetic Formulation Development

TB’s demonstrated in vitro anti‑HSV‑1 activity (IC₅₀ 2.5 µg mL⁻¹, selectivity index = 36) and its ability to reduce cell‑to‑cell viral spread by ~50 % support its use as a lead compound for topical prophylactic or therapeutic anti‑HSV‑1 formulations [1]. No other natural temporin has published quantitative anti‑HSV‑1 data of this depth.

Synergistic Anti‑Infective Combination with Temporin A for In Vivo Sepsis Studies

The TA + TB‑YK combination (3.4 mg kg⁻¹ + 1.6 mg kg⁻¹) that achieved 100 % survival in lethal murine sepsis and 100 % sterilisation in sub‑lethal delayed‑treatment models [1] provides a validated in vivo protocol. Procurement of both TB‑derived peptides and TA is required for replicating this synergistic regimen.

Scaffold for Rational Engineering of Spectrum‑Selective AMPs

Because single‑residue changes in TB can switch selectivity from Gram‑positive to Gram‑negative (e.g., TB_KKG6A loses all Gram‑positive activity while gaining 4‑fold Gram‑negative potency) [1], native TB is the essential starting material for structure‑activity relationship (SAR) campaigns aiming to fine‑tune antibacterial spectrum. Laboratories designing bespoke AMP libraries should procure TB as the parental sequence, rather than pre‑modified analogues.

Application
Selection Property
Validation Focus
Intracellular S. aureus infection models
Intracellular bacterial killing capacity
End‑point bacterial burden in keratinocyte assays
Anti‑HSV‑1 screening studies
Virucidal activity and selectivity index
IC₅₀ and cell‑to‑cell spread inhibition
Synergistic anti‑infective combination research
Synergistic survival and sterilization in mouse sepsis models
Survival endpoint and bacterial clearance
AMP engineering and SAR studies
Sequence‑dependent spectrum selectivity
MIC shift across Gram‑positive and Gram‑negative panels
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